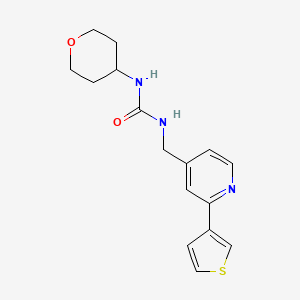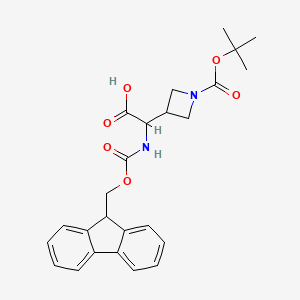
2-(1-叔丁氧羰基氮杂环丁烷-3-基)-2-(9H-芴-9-基甲氧羰基氨基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid: is a compound that features both fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with various reaction conditions.
科学研究应用
Chemistry: In chemistry, a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is used as a building block for the synthesis of complex peptides and proteins. Its stability and compatibility with various reaction conditions make it an essential tool in peptide synthesis .
Biology: The compound is used in biological research to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of biologically active peptides that can be used in various assays .
Medicine: In medicine, a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is used in the development of peptide-based drugs. Its ability to protect amino acids during synthesis ensures the production of high-purity peptides with therapeutic potential .
Industry: The compound is used in the pharmaceutical industry for the large-scale production of peptide drugs. Its stability and ease of handling make it suitable for industrial applications .
作用机制
Target of Action
The primary target of α-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is the amine group of amino acids . The compound acts as a protecting group for amines during peptide synthesis .
Mode of Action
The compound, also known as 2-(1-tert-Butoxycarbonylazetidin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, functions by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The result of the compound’s action is the successful synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of α-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is influenced by the chemical environment during peptide synthesis. Factors such as the presence of a base for Fmoc group removal and the quality of the starting materials can impact the compound’s efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid typically involves the protection of the amino group with the Fmoc group and the carboxyl group with the Boc group. The process begins with the azetidine ring, which is functionalized to introduce the Fmoc and Boc groups. Common reagents used in these reactions include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and tert-butoxycarbonyl chloride (Boc-Cl). The reactions are usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) to facilitate the formation of the protected amino acid .
Industrial Production Methods: Industrial production of a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment to ensure consistent quality. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound .
化学反应分析
Types of Reactions: a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or nickel (Ni).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc or Boc groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Pd
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like DIPEA.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
相似化合物的比较
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the Boc protecting group and are similarly used in peptide synthesis.
Uniqueness: a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is unique in that it combines both Fmoc and Boc protecting groups, providing dual protection for amino acids during synthesis. This dual protection allows for greater flexibility and control in the synthesis of complex peptides .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-15(13-27)21(22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJPLBSALWEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-84-1 |
Source


|
| Record name | 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2470480.png)
![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide](/img/structure/B2470483.png)
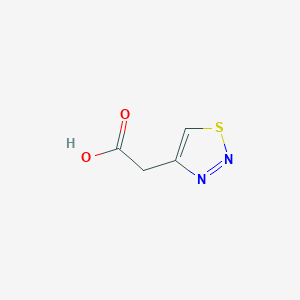

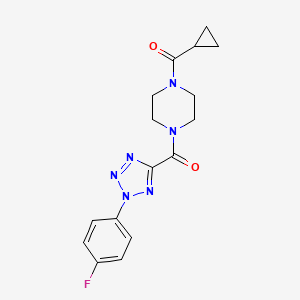
![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)
![methyl 5-({N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido}methyl)furan-2-carboxylate](/img/structure/B2470491.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2470495.png)
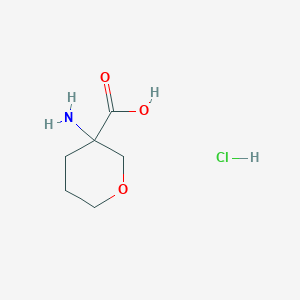
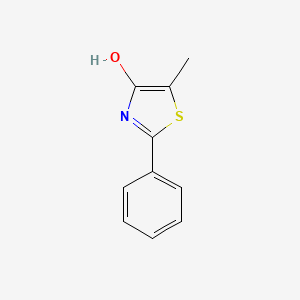
![methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470499.png)
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)
